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molecular formula C11H15IN2O2 B8600739 tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate

tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate

Cat. No. B8600739
M. Wt: 334.15 g/mol
InChI Key: JVEMMHYICGBXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987307B2

Procedure details

To a solution of tert-butyl 6-methylpyridin-3-ylcarbamate (9 g, 43.2 mmol) in diethyl ether (150 mL) was added TMEDA (5.27 g, 6.85 mL, 45.4 mmol) and the solution was cooled down to −75° C. n-Butyl lithium (1.6 M solution in hexane, 72.1 mL, 115 mmol) was added dropwise over 20 minutes. The orange suspension was stirred for 1.25 hours at temperatures between −14 to −25° C. After cooling down to −75° C. a solution of iodine (16.8 g, 66.1 mmol) in diethyl ether (150 mL) was added dropwise over 45 minutes below −68° C. The resulting mixture was stirred at −75° C. for 30 minutes before stirring in an ice bath for 1.75 hours. The reaction mixture was poured on 10% aqueous Na2S2O3 solution (300 mL) and EtOAc (200 mL) and the layers were separated. The aqueous layer was extracted twice with EtOAc (100 mL). The organic layers were washed with 10% aqueous Na2S2O3 solution (100 mL) and brine (100 mL), dried over MgSO4, filtered, treated with silica gel (30 g) and evaporated. The compound was purified by silica gel chromatography on a 330 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). The impure fractions were combined, purified by silica gel chromatography on a 120 g column using an MPLC (Flasmaster) system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). The product containing fractions were combined and evaporated until a suspension formed, which was filtered and washed with n-heptane. Colorless solid (2.84 g; 19%). MS (ESI): m/z=335.1 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
72.1 mL
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1.CN(CCN(C)C)C.C([Li])CCC.[I:29]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(OCC)C.CCOC(C)=O>[I:29][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[CH:6][C:5]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC1=CC=C(C=N1)NC(OC(C)(C)C)=O
Name
Quantity
6.85 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
72.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
II
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Na2S2O3
Quantity
300 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-19.5 (± 5.5) °C
Stirring
Type
CUSTOM
Details
The orange suspension was stirred for 1.25 hours at temperatures between −14 to −25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was added dropwise over 45 minutes below −68° C
Duration
45 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −75° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
before stirring in an ice bath for 1.75 hours
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layers were washed with 10% aqueous Na2S2O3 solution (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with silica gel (30 g)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 330 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography on a 120 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated until a suspension
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with n-heptane

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
Smiles
IC1=C(C=NC(=C1)C)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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